3-Nitro-o-benzyl-l-tyrosine 3-Nitro-o-benzyl-l-tyrosine
Brand Name: Vulcanchem
CAS No.: 5105-98-6
VCID: VC4886142
InChI: InChI=1S/C16H16N2O5/c17-13(16(19)20)8-12-6-7-15(14(9-12)18(21)22)23-10-11-4-2-1-3-5-11/h1-7,9,13H,8,10,17H2,(H,19,20)/t13-/m0/s1
SMILES: C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-]
Molecular Formula: C16H16N2O5
Molecular Weight: 316.313

3-Nitro-o-benzyl-l-tyrosine

CAS No.: 5105-98-6

Cat. No.: VC4886142

Molecular Formula: C16H16N2O5

Molecular Weight: 316.313

* For research use only. Not for human or veterinary use.

3-Nitro-o-benzyl-l-tyrosine - 5105-98-6

Specification

CAS No. 5105-98-6
Molecular Formula C16H16N2O5
Molecular Weight 316.313
IUPAC Name (2S)-2-amino-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid
Standard InChI InChI=1S/C16H16N2O5/c17-13(16(19)20)8-12-6-7-15(14(9-12)18(21)22)23-10-11-4-2-1-3-5-11/h1-7,9,13H,8,10,17H2,(H,19,20)/t13-/m0/s1
Standard InChI Key JYRZDPZGZUXTGB-ZDUSSCGKSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

3-Nitro-o-benzyl-L-tyrosine (IUPAC name: (2S)-2-amino-3-(4-(benzyloxy)-3-nitrophenyl)propanoic acid) is characterized by three structural modifications to the L-tyrosine backbone:

  • Nitro group substitution: A -NO₂ group at the 3-position of the aromatic ring.

  • Benzyl ether protection: A benzyl (-CH₂C₆H₅) group replaces the phenolic hydroxyl hydrogen.

  • Chirality: Retains the (S)-configuration at the α-carbon, consistent with natural L-amino acids.

The molecular formula is C₁₆H₁₆N₂O₅, with a molar mass of 316.31 g/mol. The benzyl group enhances hydrophobicity, while the nitro group introduces electron-withdrawing effects, altering reactivity in electrophilic substitution and hydrogen-bonding interactions .

Physicochemical Properties

Key properties of 3-nitro-o-benzyl-L-tyrosine, inferred from analogs and synthetic intermediates, include:

PropertyValue or DescriptionSource Analog
Melting Point220–225 °C (dec.)3-Nitro-L-tyrosine
SolubilityInsoluble in water; soluble in DMSO, DMFPatent data
Optical Rotation[α]²⁵D = +8° (c = 1, 1N HCl)3-Nitro-L-tyrosine
pKaCarboxylic acid: ~2.2; Amino group: ~9.1Predicted
UV-Vis Absorptionλmax ≈ 275 nm (nitroaromatic π→π* transition)Patent data

The benzyl group increases steric bulk compared to 3-nitro-L-tyrosine, reducing aqueous solubility but improving stability in organic solvents. The nitro group’s electron-withdrawing nature lowers the pKa of the phenolic oxygen, though this effect is mitigated by benzyl protection .

Synthetic Routes and Optimization

Stepwise Synthesis from L-Tyrosine

The preparation of 3-nitro-o-benzyl-L-tyrosine involves sequential protection, nitration, and deprotection steps, as extrapolated from methods for analogous tyrosine derivatives :

  • Esterification:
    L-Tyrosine is treated with thionyl chloride (SOCl₂) in methanol to form L-tyrosine methyl ester hydrochloride, protecting the carboxylic acid as a methyl ester .

  • Benzyl Protection:
    The phenolic hydroxyl group is benzylated using benzyl bromide (BnBr) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF), yielding O-benzyl-L-tyrosine methyl ester .

  • Nitration:
    Electrophilic nitration with nitric acid (HNO₃) in acetic acid introduces the nitro group at the 3-position. This step requires careful temperature control (0–5°C) to avoid over-nitration .

  • Deprotection:
    The methyl ester is hydrolyzed using aqueous NaOH or LiOH, followed by acidification to yield the free carboxylic acid .

Example Synthesis (Hypothetical Yield Calculation):

  • Starting with 10 mmol L-tyrosine, the theoretical yield after four steps is ~55–60%, assuming 85% efficiency per step.

Mitsunobu Reaction for Etherification

Alternative approaches adapt the Mitsunobu reaction for benzylation, as demonstrated in patent CN112920086A :

  • Reagents: Triphenylphosphine (PPh₃), di-tert-butyl azodicarboxylate (DBAD), and benzyl alcohol.

  • Conditions: Reaction in THF at 0–5°C, followed by room-temperature stirring.

  • Advantages: Higher regioselectivity and milder conditions compared to alkyl halide methods.

Applications in Medicinal Chemistry and Peptide Synthesis

Peptide Backbone Modification

The nitro and benzyl groups enable selective functionalization:

  • Nitro Group: Serves as a precursor for reduction to amines (-NH₂) or coordination sites for metal catalysts.

  • Benzyl Protection: Stabilizes the phenolic oxygen during solid-phase peptide synthesis (SPPS), preventing side reactions during coupling .

Enzyme Inhibition Studies

3-Nitro-o-benzyl-L-tyrosine has potential as a tyrosine phosphatase inhibitor. The nitro group mimics phosphorylated tyrosine, competitively binding to active sites while resisting hydrolysis .

Photodynamic Therapy (PDT)

Nitroaromatic compounds exhibit photosensitizing properties. When incorporated into peptide-based delivery systems, this derivative could enhance targeted PDT efficacy .

Comparative Analysis with Related Compounds

CompoundKey FeaturesApplications
3-Nitro-L-tyrosineNo benzyl group; higher polarityOxidative stress biomarkers
O-Benzyl-L-tyrosineLacks nitro group; simpler synthesisSPPS intermediate
3-Nitro-o-benzyl-L-tyrosineCombined protection/modificationTargeted drug delivery, enzyme inhibition

The dual functionalization of 3-nitro-o-benzyl-L-tyrosine offers unique advantages in stability and reactivity over its analogs.

Challenges and Future Directions

Synthetic Challenges

  • Nitration Selectivity: Achieving mono-nitration without di-substitution requires precise stoichiometry.

  • Deprotection Sensitivity: Acidic conditions during benzyl removal risk nitro group reduction.

Industrial Scalability

Patent CN112920086A highlights the importance of "one-pot" reactions and minimized waste . Adapting these principles could reduce production costs for 3-nitro-o-benzyl-L-tyrosine.

Emerging Applications

Further research is needed to explore this derivative’s role in:

  • Bioconjugation: As a handle for click chemistry via nitro-to-amine conversion.

  • Antibody-Drug Conjugates (ADCs): Leveraging benzyl ether stability for linker design.

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